2-methyl-4-(1H-pyrrol-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

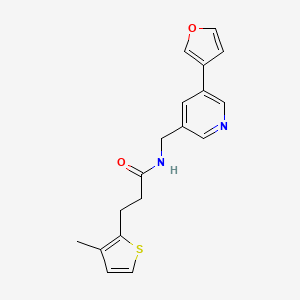

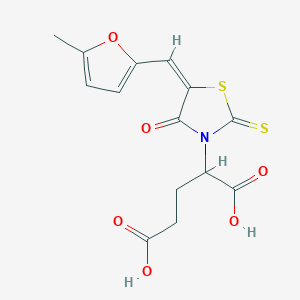

“2-methyl-4-(1H-pyrrol-1-yl)aniline” is a chemical compound with a molecular formula of C11H12N2 . It is a derivative of aniline and pyrrole, two important classes of organic compounds. Anilines are primary amines that have the amino group attached to a phenyl group, and pyrroles are heterocyclic aromatic organic compounds, consisting of a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research. One method involves an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines. This process utilizes simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields . The transformations also feature inexpensive metal catalysts (copper or iron) and a green oxidant (O2) .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring attached to an aniline group. The molecular weight of this compound is 172.23 . The InChI key, which is a unique identifier for the compound, is ILMNNLNRNDQVLX-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound “this compound” can undergo various chemical reactions. For instance, it can participate in copper or iron-catalyzed aerobic oxidative carboamination reactions . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .Aplicaciones Científicas De Investigación

Crystal Structure and Interaction Analysis

The crystal structure analysis of related compounds, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, reveals intricate details about molecular coplanarity and intermolecular interactions, including hydrogen bonds and weak C-H···π interactions. These studies contribute to a deeper understanding of molecular conformations and the role of various functional groups in dictating the structure and properties of compounds (Krishnan et al., 2021).

Electroluminescence and Photophysics

Research into tetradentate bis-cyclometalated platinum complexes with related aniline derivatives explores their electroluminescence and photophysical properties. These compounds show promise in applications ranging from light-emitting diodes (LEDs) to photovoltaic devices due to their high luminescence and quantum yields (Vezzu et al., 2010).

Synthesis and Material Science

The synthesis of β-(diphenylphosphoryl)pyrroles via reactions with aniline derivatives highlights a methodological advancement in creating novel organic phosphorus compounds, with potential applications in material science and organic synthesis (Bogachenkov et al., 2013).

Polymer Chemistry

In the field of polymer chemistry, the formation of poly(aniline-co-o-anisidine)-intercalated graphite oxide composites demonstrates the utility of aniline derivatives in enhancing the electrical conductivity and structural properties of composite materials, potentially useful in electronics and energy storage applications (Wang et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, 4-(1H-Pyrrol-1-yl)aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Direcciones Futuras

The future directions for the research and development of “2-methyl-4-(1H-pyrrol-1-yl)aniline” and its derivatives could involve exploring their potential applications in various fields, such as medicinal chemistry, due to their diverse biological activities . Additionally, the development of new synthetic methods for the construction of this important skeleton is highly desirable .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of pyrrolo[1,2-a]quinoxalines , which are heterocyclic compounds present in various biologically active agents .

Mode of Action

The compound 2-methyl-4-(1H-pyrrol-1-yl)aniline participates in a Cu(II)-catalyzed domino reaction with alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .

Biochemical Pathways

The compound is involved in the synthesis of pyrrolo[1,2-a]quinoxalines , which have been shown to possess various biological activities .

Result of Action

It’s known that the compound is used in the synthesis of pyrrolo[1,2-a]quinoxalines , which have been shown to possess various biological activities .

Propiedades

IUPAC Name |

2-methyl-4-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCGLIZCBVLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2799713.png)

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B2799718.png)

![1-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2799720.png)

![Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2799723.png)

![4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2799724.png)

![2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2799730.png)

![1-benzyl-N-[(E)-dimethylaminomethylideneamino]piperidine-4-carboxamide](/img/structure/B2799732.png)